![molecular formula C9H10N4O2 B040339 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112734-89-1](/img/structure/B40339.png)
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with the CAS Number: 112734-89-1 . It has a molecular weight of 206.2 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrimido[2,3-d]pyrimidine-2,4(1H,3H)-diones, which are structurally similar to the compound , has been reported . These compounds were synthesized from 6-amino-5-formyl-1,3-dimethyluracil, which can be prepared by reacting 6-amino-1,3-dimethyluracil with acetic formic anhydride or Vilsmeier reagent .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O2/c1-12-7-6 (3-5 (10)4-11-7)8 (14)13 (2)9 (12)15/h3-4H,10H2,1-2H3 .Scientific Research Applications
Synthesis of New Derivatives
The compound is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .
Antiproliferative Activity
Compounds of this class exhibit antiproliferative activities . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines, including this compound, have been found to exhibit antimicrobial activities .
Anti-inflammatory and Analgesic Activities
These compounds also show anti-inflammatory and analgesic activities .
Hypotensive Activity
Pyrido[2,3-d]pyrimidines are known for their hypotensive activities .
Antihistaminic Activity
This class of compounds, including “6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, has been found to have antihistaminic activities .
Inhibition of Tyrosine Kinase
Among pyrido-[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 .
Inhibition of Cyclin-dependent Kinase (CDK4)
These compounds are also known to inhibit cyclin-dependent kinase (CDK4) .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidine class have been identified as inhibitors of various proteins such as phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases .
Mode of Action
It’s known that inhibitors like this compound typically work by binding to their target proteins and disrupting their normal function .
Result of Action
Inhibitors of the aforementioned pathways typically result in decreased cell proliferation and growth, potentially leading to cell death .
properties
IUPAC Name |
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-12-7-6(3-5(10)4-11-7)8(14)13(2)9(12)15/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVIEYMSZVOYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)N)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429280 | |
Record name | 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
112734-89-1 | |
Record name | 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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